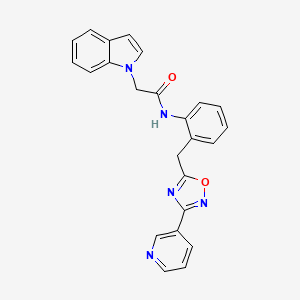![molecular formula C13H13BrFN5O B2651328 5-Bromo-2-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine CAS No. 2380100-40-1](/img/structure/B2651328.png)
5-Bromo-2-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine is a complex organic compound that features a bromine atom, a fluoropyrimidine moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine typically involves multiple steps. One common method includes the following steps:
Formation of the Fluoropyrimidine Moiety: This can be achieved by reacting 5-fluoropyrimidine with appropriate reagents under controlled conditions.
Attachment of the Piperidine Ring: The fluoropyrimidine is then reacted with piperidine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine site.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine rings.
Coupling Reactions: Suzuki-Miyaura coupling is a common reaction involving this compound, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups at the bromine site .
Scientific Research Applications
5-Bromo-2-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a building block for compounds targeting specific enzymes or receptors.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study the interaction of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluoropyrimidine: Shares the bromine and fluoropyrimidine moieties but lacks the piperidine ring.
2-Chloro-5-fluoropyrimidine: Similar fluoropyrimidine structure but with a chlorine atom instead of bromine.
5-Bromo-2-(piperidin-1-yl)pyrimidine: Contains the bromine and piperidine moieties but lacks the fluoropyrimidine group.
Uniqueness
5-Bromo-2-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the fluoropyrimidine and piperidine rings makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFN5O/c14-9-5-16-12(17-6-9)20-3-1-11(2-4-20)21-13-18-7-10(15)8-19-13/h5-8,11H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFRAJMRBKABJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
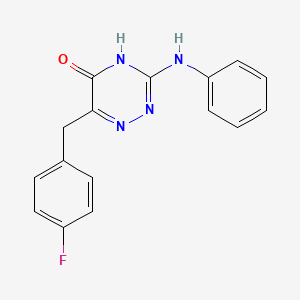
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]naphthalene-2-carboxamide](/img/structure/B2651247.png)
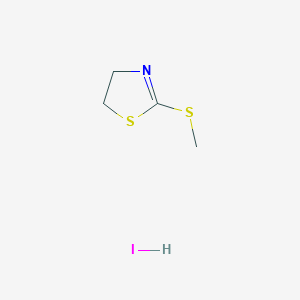
![8-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}quinoline](/img/structure/B2651251.png)
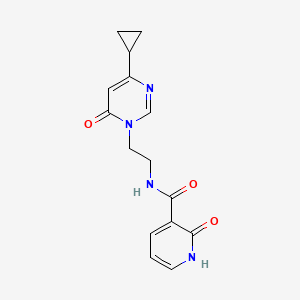
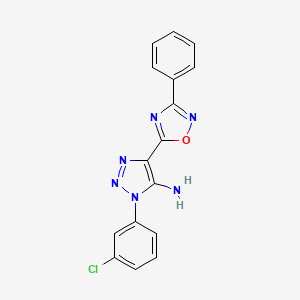
![4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzamide](/img/structure/B2651256.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2651261.png)
![N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide](/img/structure/B2651263.png)
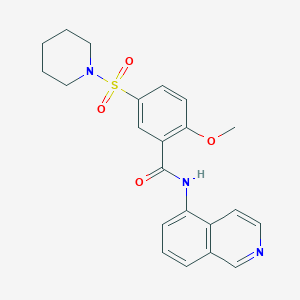
![N-{4-[2-(naphthalene-2-amido)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide](/img/structure/B2651265.png)
![3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2651266.png)

